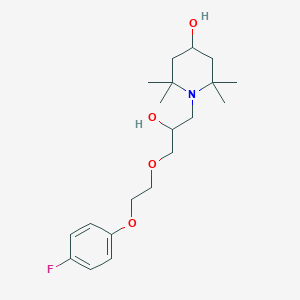![molecular formula C22H19ClN2O5S B2605689 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-89-5](/img/structure/B2605689.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the 4-Methylthiophene-3-carboxamide Core: This step involves the formation of the thiophene ring, which can be synthesized via the Gewald reaction, where a ketone, sulfur, and a nitrile are reacted in the presence of a base.
Coupling Reactions: The benzo[d][1,3]dioxole derivative is then coupled with the thiophene core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the 4-Chlorophenoxyacetamido Group: This can be achieved through an amide coupling reaction, where the 4-chlorophenoxyacetic acid is activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) and then reacted with the amine group on the thiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro, halogen, or sulfonyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-fluorophenoxy)acetamido)-4-methylthiophene-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-bromophenoxy)acetamido)-4-methylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide lies in its specific combination of functional groups and aromatic systems, which may confer unique biological activity or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-12-18(9-13-2-7-16-17(8-13)30-11-29-16)31-22(20(12)21(24)27)25-19(26)10-28-15-5-3-14(23)4-6-15/h2-8H,9-11H2,1H3,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZMFJCFFKMOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
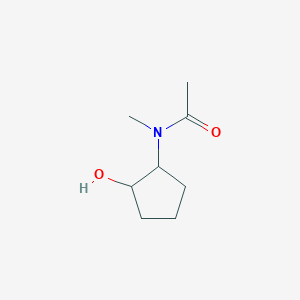
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)
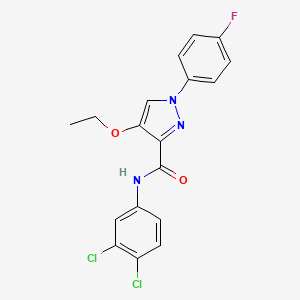
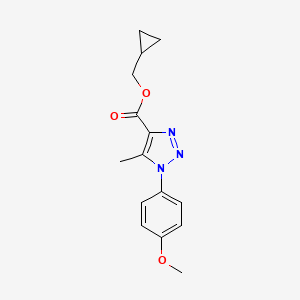
![3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-](/img/structure/B2605622.png)
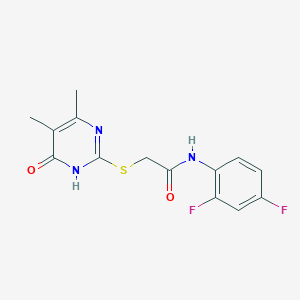
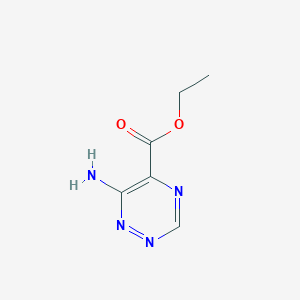
![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
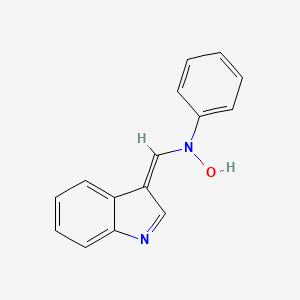
![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)
